2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the triazolopyridazine class, characterized by a [1,2,4]triazolo[4,3-b]pyridazine core linked via a sulfanyl group to an acetamide moiety. The acetamide is further substituted with a 3-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5OS/c15-14(16,17)9-2-1-3-10(6-9)19-12(23)7-24-13-5-4-11-20-18-8-22(11)21-13/h1-6,8H,7H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLKXBUNAOXKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN3C=NN=C3C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Trifluoromethylphenyl Group: This step usually involves coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a nucleophilic site for alkylation or arylation. For example:
-
Reaction with Haloalkanes :
The sulfanyl group reacts with alkyl halides (e.g., methyl iodide) in basic ethanol to form thioether derivatives .
Example :
-modified derivative . -
Cross-Coupling Reactions :
Palladium-catalyzed coupling with aryl halides (e.g., bromobenzene) forms biaryl sulfides :
-derivative .
Oxidation of the Sulfanyl Group
The sulfanyl moiety oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:
-
With H₂O₂ in Acetic Acid :
(monitored via TLC). -
With mCPBA (meta-chloroperbenzoic acid) :
Yields sulfone derivatives, confirmed by IR spectroscopy (S=O stretch at ~1050 cm⁻¹).
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Cyclocondensation Reactions
The triazole-pyridazine core participates in cyclization to form fused heterocycles:
-
With α,β-Unsaturated Ketones :
Forms thieno[2,3-b]pyridine derivatives under reflux with sodium ethoxide :
Example :
(confirmed by NMR) .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethylphenyl group directs EAS reactions:
Heterocycle Functionalization
The triazole ring undergoes functionalization:
-
Alkylation at N2 :
Reacts with alkyl halides (e.g., benzyl chloride) in DMF to form N-alkylated triazoles :
(MS: m/z 441 [M⁺]) .
Metal-Catalyzed Cross-Couplings
The pyridazine ring participates in Suzuki-Miyaura couplings:
Mechanistic Insights
-
Sulfanyl Reactivity : The -S- group’s nucleophilicity is enhanced by electron donation from the triazole ring.
-
CF₃ Electronic Effects : The electron-withdrawing CF₃ group deactivates the phenyl ring, directing EAS to the meta position .
-
Acetamide Hydrolysis : Proceeds via a tetrahedral intermediate under acidic conditions, as evidenced by kinetic studies.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of triazolo-pyridazine derivatives as anticancer agents. For instance, compounds with similar structures have shown promising results in inhibiting various cancer cell lines. The introduction of the triazolo moiety has been linked to improved antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
- A specific derivative demonstrated an IC50 value of 0.98 µM against A549 cells, indicating potent activity that warrants further investigation . The mechanism of action often involves the inhibition of key signaling pathways such as c-Met and VEGFR-2, which are critical in tumor growth and metastasis.
-
Inhibition of Kinases
- The compound's structure allows it to function as a dual inhibitor targeting c-Met and VEGFR-2 kinases. This dual inhibition is crucial as it addresses multiple pathways involved in cancer progression. Research has shown that select derivatives can significantly inhibit these kinases at low concentrations (e.g., IC50 values around 26 nM for c-Met) while demonstrating low toxicity in normal cells .
- Antiviral Properties
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that play a role in disease pathways.
Pathways Involved: Inhibition of kinase activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent positions on the triazolopyridazine ring and the phenyl group in the acetamide moiety. Below is a comparative analysis:
Key Observations:
- Fluorine Positioning: The compound in shares the 3-(trifluoromethyl)phenyl acetamide group with the target compound but introduces a 3-fluorophenyl on the triazolopyridazine.
- Methyl vs. Trifluoromethyl : Derivatives with methyl groups (e.g., 6-methyl in ) exhibit reduced electronegativity compared to trifluoromethyl, which could influence solubility and target engagement .
- Acetamide vs.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration in related compounds. This property is critical for central nervous system-targeted drugs but may require balancing with solubility modifiers (e.g., sulfonyl groups) .
- Molecular Weight: Derivatives in and have molecular weights >400 g/mol, which may limit bioavailability under Lipinski’s rule of five.
Biological Activity
The compound 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a novel chemical entity that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyridazine moiety and a trifluoromethyl phenyl group. Its molecular formula is , which indicates the presence of multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to [1,2,4]triazolo[4,3-b]pyridazine derivatives. For example, derivatives have shown promising results against various cancer cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These results indicate that similar compounds may exhibit significant antiproliferative effects through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanism of action for this class of compounds includes the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, inhibition of c-Met and VEGFR-2 kinases has been observed in related triazolo derivatives, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity. In vitro studies showed that certain acetamide derivatives exhibited superior antibiofilm potential compared to standard antibiotics like cefadroxil . This suggests a multifaceted therapeutic potential for compounds bearing similar structural motifs.
Case Studies
- Topoisomerase II Inhibition : A study investigated novel topoisomerase II inhibitors related to triazolo derivatives. These compounds were found to induce G2/M cell cycle arrest and apoptosis in human cancer cell lines .
- c-Met Kinase Inhibition : Another study focused on the design and synthesis of triazolo-pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2 kinases. The most promising compound showed an IC50 value of 26 nM against c-Met, indicating its potential as a targeted therapy for cancers driven by these pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodology :
- Route Design : Utilize heterocyclic coupling strategies, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to assemble the triazolopyridazine core. The sulfanyl-acetamide linkage can be introduced via nucleophilic substitution or thiol-ene "click" chemistry .
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures). Monitor purity via HPLC (C18 column, UV detection at 254 nm) with ≥95% purity as the benchmark .
Q. How is the compound characterized structurally and spectroscopically?
- Methodology :
- NMR : Use H and C NMR to confirm connectivity, focusing on the trifluoromethyl singlet (~δ 120 ppm in F NMR) and acetamide carbonyl (δ ~165-170 ppm in C NMR) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated vs. observed m/z).
- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation if crystallizable .
Advanced Research Questions
Q. What experimental strategies are effective for studying its biological target interactions?
- Methodology :
- Enzyme Assays : Use fluorescence-based or radiometric assays to evaluate inhibition (e.g., kinase or protease targets). Include positive controls (e.g., staurosporine for kinases) and measure IC values via dose-response curves .
- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify affinity () and thermodynamics. Pre-screen with molecular docking (AutoDock Vina) to prioritize targets .
- Cellular Models : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays. Correlate bioactivity with structural analogs to infer mechanism .
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
- Methodology :
- Analog Synthesis : Modify the trifluoromethylphenyl group (e.g., replace with -CFH or -OCF) or triazolopyridazine substituents. Use parallel synthesis for efficiency .
- Pharmacokinetic Screening : Assess metabolic stability (human liver microsomes), permeability (Caco-2 monolayers), and solubility (shake-flask method). Prioritize analogs with >30% oral bioavailability in rodent models .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods (e.g., SPR vs. ITC) to confirm binding .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to compare datasets. Control for variables like solvent (DMSO vs. saline) or cell passage number .
Q. What computational approaches predict its metabolic pathways and toxicity?
- Methodology :
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II modification sites (e.g., sulfanyl oxidation or acetamide hydrolysis) .
- Toxicity Profiling : Screen for off-target effects via PASS Online or ProTox-II. Validate predictions with zebrafish embryo models (LC and teratogenicity) .
Experimental Design & Data Analysis
Q. How to assess the compound’s stability under storage and physiological conditions?
- Methodology :
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and varied pH (1–13). Monitor degradation products via LC-MS and quantify half-life .
- Long-Term Stability : Store at -20°C (lyophilized) or 4°C (solution in DMSO). Test monthly for 12 months using HPLC .
Q. What statistical methods are suitable for dose-response and synergy studies?
- Methodology :
- Dose-Response : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC. Report 95% confidence intervals .
- Synergy Analysis : Use Chou-Talalay’s Combination Index (CompuSyn) for drug combinations. Validate with Bliss independence or ZIP synergy scores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
